MK-8245 is a potent, liver-targeted inhibitor of stearoyl-CoA desaturase (SCD), an enzyme involved in lipid metabolism. [, ] It was developed by Merck & Co. as a potential therapeutic agent for the treatment of diabetes and dyslipidemia. [, ] In preclinical studies, MK-8245 demonstrated antidiabetic and antidyslipidemic efficacy with an improved therapeutic window compared to previous SCD inhibitors. [, ]
MK-8245 acts as a liver-targeted inhibitor of stearoyl-CoA desaturase (SCD). [, ] SCD is a lipogenic enzyme that plays a critical role in tumor lipid metabolism and membrane architecture. [] It is frequently upregulated in cancer, including glioblastoma. [] By inhibiting SCD, MK-8245 disrupts these processes and exhibits anti-proliferative activity in glioblastoma cell lines. []
The liver-targeting properties of MK-8245 are achieved through molecular recognition by liver-specific organic anion transporting polypeptides (OATPs). [, ] This targeted approach aims to enhance efficacy while minimizing exposure in tissues where SCD inhibition could lead to adverse effects, such as the skin and eyes. [, ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: